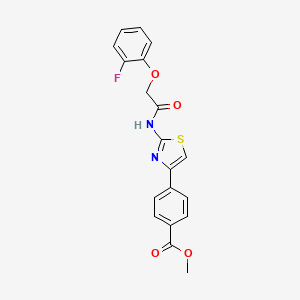

Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[2-[[2-(2-fluorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4S/c1-25-18(24)13-8-6-12(7-9-13)15-11-27-19(21-15)22-17(23)10-26-16-5-3-2-4-14(16)20/h2-9,11H,10H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUQDEKZQWLCKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-(2-fluorophenoxy)acetic acid: This can be achieved by reacting 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Formation of 2-(2-fluorophenoxy)acetamide: The acetic acid derivative is then converted to the corresponding amide using reagents like thionyl chloride followed by ammonia.

Synthesis of thiazole ring: The amide is reacted with a thioamide and a halogenated benzene derivative under cyclization conditions to form the thiazole ring.

Final esterification: The resulting thiazole derivative is esterified with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Thiazole-Benzoate Derivatives

Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

- Molecular weight : 548.2 g/mol (vs. 370.4 for the target compound)

- Key features : Incorporates a trifluoromethylphenyl-ureido group and piperazine linker.

- Yield : 93.4% (synthetic efficiency higher than typical yields for thiazole derivatives) .

- Bioactivity implications : The trifluoromethyl group enhances metabolic stability but may reduce aqueous solubility due to increased hydrophobicity.

2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

- Molecular weight: 219.26 g/mol (simpler structure lacking fluorophenoxy and acetamido groups)

- Physicochemical differences : Lower logP (estimated <3) due to the carboxylic acid moiety, contrasting with the target’s ester group.

- Applications : Likely used as a precursor for ester derivatives or in metal coordination chemistry .

Ethyl 3-amino-4,4-dicyanobut-3-enoate

Biological Activity

Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate is a thiazole derivative with promising biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This compound's structure includes a thiazole ring, an acetamido group, and a fluorophenoxy moiety, which contribute to its potential biological activity.

Chemical Structure

The chemical formula of this compound is . The compound's structure can be represented as follows:

The precise mechanism of action for this compound remains largely unexplored. However, thiazole derivatives typically interact with multiple biological targets, influencing various cellular processes. Research indicates that they may modulate enzyme activity and cellular signaling pathways, potentially leading to effects such as:

- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells by disrupting the cell cycle and inducing apoptosis.

- Antimicrobial Properties : Thiazole derivatives are often evaluated for their antibacterial and antifungal activities.

Pharmacological Studies

Recent studies have highlighted the biological activities associated with thiazole compounds. For instance:

- Anticancer Activity : In vitro studies have demonstrated that thiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against human colon cancer cells .

- Antimicrobial Activity : Research has indicated that thiazole derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC (minimum inhibitory concentration) of 50 μg/ml against Staphylococcus aureus and Escherichia coli .

Case Studies

A study focused on the synthesis and biological evaluation of various thiazole derivatives reported that compounds with similar structural characteristics to this compound exhibited promising anticancer and antimicrobial properties .

Table 1: Biological Activities of Related Thiazole Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC |

|---|---|---|---|

| Compound A | Anticancer | HCT116 (Colon Cancer) | 5 μM |

| Compound B | Antibacterial | S. aureus | 50 μg/ml |

| Compound C | Antifungal | C. albicans | 250 μg/ml |

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-documented; however, thiazole compounds generally exhibit moderate solubility in organic solvents and variable absorption characteristics in biological systems. This may influence their bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the key structural features of Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate, and how do they influence its reactivity?

- The compound contains a thiazole ring linked to a 2-fluorophenoxyacetamido group and a methyl benzoate moiety . The thiazole ring contributes to π-π stacking interactions in biological targets, while the fluorophenoxy group enhances lipophilicity and metabolic stability. The ester group (methyl benzoate) allows for derivatization into carboxylic acid analogs for SAR studies .

- Methodological Insight : Use NMR and X-ray crystallography to confirm stereochemistry and hydrogen-bonding patterns, which are critical for target binding .

Q. What are standard synthetic routes for this compound, and what intermediates are critical for yield optimization?

- Synthesis typically involves:

Thiazole ring formation via Hantzsch thiazole synthesis using α-halo ketones and thioureas.

Amide coupling of 2-fluorophenoxyacetic acid with the thiazole-amine intermediate.

Esterification of the benzoic acid precursor.

- Key intermediates: 4-(2-aminothiazol-4-yl)benzoic acid and 2-(2-fluorophenoxy)acetyl chloride. Optimal yields (>70%) require anhydrous conditions and catalysts like HOBt/DCC for amide coupling .

- Table 1 : Reaction Yields Under Varied Conditions

| Step | Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | DMF/POCl₃ | 80 | 65 |

| 2 | HOBt/EDC | RT | 72 |

| 3 | CH₃OH/H₂SO₄ | 60 | 85 |

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for purity assessment?

- HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and LC-MS confirm molecular weight (MW: ~400 g/mol) .

- FT-IR identifies functional groups (e.g., C=O stretch at 1720 cm⁻¹ for ester; N-H bend at 1540 cm⁻¹ for amide) .

- Elemental analysis validates stoichiometry (e.g., C: 55.2%, H: 3.8%, N: 8.4%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., COX-2 inhibition vs. lack of efficacy in cellular assays)?

- Case Study : reports COX-2 inhibition (IC₅₀: 1.2 µM), but in vitro cytotoxicity assays (e.g., MTT on HeLa cells) show no effect at 10 µM.

- Methodological Approach :

Validate enzyme assay conditions (e.g., substrate concentration, pH).

Test cellular permeability using LC-MS to measure intracellular concentrations.

Perform molecular docking to assess binding affinity to COX-2’s active site vs. off-target interactions .

- Table 2 : Comparative Bioactivity Data

| Assay Type | Target | Result | Reference |

|---|---|---|---|

| Enzymatic | COX-2 | IC₅₀: 1.2 µM | |

| Cellular | HeLa | No effect at 10 µM |

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Solubility : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (50–100 nm via solvent evaporation) to enhance aqueous solubility (from <0.1 mg/mL to ~2 mg/mL) .

- Stability : Protect from light and moisture (store at -20°C under argon). Replace methyl ester with tert-butyl ester to reduce hydrolysis .

Q. How can computational methods guide the design of analogs with improved target selectivity?

- Perform molecular dynamics simulations to map electrostatic interactions between the fluorophenoxy group and hydrophobic pockets in target proteins.

- Use QSAR models to predict logP and polar surface area for blood-brain barrier penetration or renal clearance .

- Case Example : Methyl-to-ethyl ester substitution increases metabolic half-life (t₁/₂: 2.1 h → 3.8 h in rat plasma) .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step synthesis, particularly during thiazole ring formation?

- Problem : Step 1 (thiazole synthesis) yields <50% due to side reactions.

- Solutions :

- Use microwave-assisted synthesis (80°C, 20 min) to reduce reaction time and byproducts.

- Purify intermediates via flash chromatography (silica gel, hexane/EtOAc 3:1) .

Q. What experimental controls are critical when evaluating the compound’s antimicrobial activity?

- Include positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (DMSO ≤0.1%).

- Validate assays using ATCC reference strains and measure MIC/MBC in triplicate to ensure reproducibility .

Contradictory Data Analysis Framework

- Step 1 : Replicate experiments using identical protocols (e.g., enzyme lot, cell line passage number).

- Step 2 : Cross-validate with orthogonal assays (e.g., SPR for binding affinity if ELISA data is inconsistent).

- Step 3 : Perform structural elucidation (e.g., crystallography) to confirm the compound’s conformation in complex with the target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.